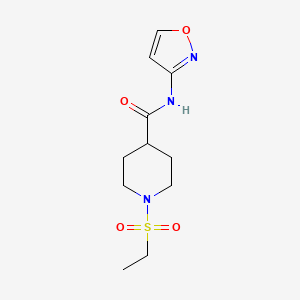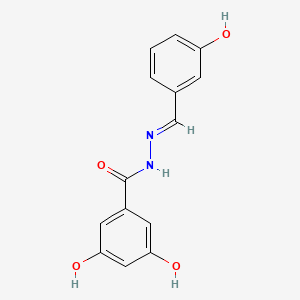
N-(2,5-dimethylphenyl)-3-(4-formyl-1-piperazinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction N-(2,5-dimethylphenyl)-3-(4-formyl-1-piperazinyl)propanamide is a chemical compound that belongs to a class of organic compounds. These compounds often exhibit various biological activities and are of interest in fields such as medicinal chemistry and organic synthesis.
Synthesis Analysis Synthesis of compounds similar to N-(2,5-dimethylphenyl)-3-(4-formyl-1-piperazinyl)propanamide often involves multi-step reactions. For instance, the synthesis of related N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides involved reacting substituted anilines with chlorobutanoyl chloride, followed by coupling with piperazine derivatives in a polar aprotic medium (Raza et al., 2019).
Molecular Structure Analysis The molecular structure of compounds in this category is typically characterized using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, a related compound, 1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine, was characterized by intramolecular interactions and crystal packing stabilized by weak hydrogen bonds (Wang et al., 2004).
Chemical Reactions and Properties The chemical reactions and properties of these compounds are influenced by their functional groups. For instance, the presence of piperazine and amide moieties in related compounds has been shown to contribute to their biological activity, as seen in the synthesis and activity evaluation of various N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides (Courant et al., 1993).
Physical Properties Analysis The physical properties of such compounds can be assessed through various techniques. For example, related compounds have been studied for their crystalline structure and intermolecular interactions, which play a significant role in their physical characteristics (Wang et al., 2006).
Chemical Properties Analysis Chemical properties of compounds like N-(2,5-dimethylphenyl)-3-(4-formyl-1-piperazinyl)propanamide are influenced by their molecular structure. They often exhibit specific reactivity patterns due to the presence of functional groups such as amides and piperazine. These properties can be elucidated through spectroscopic analysis and reactivity studies, as seen in various related compounds (Hussain et al., 2018).
科学的研究の応用
1. Antidepressant and Anxiolytic Effects
- A study by Mørk et al. (2012) explored the compound Lu AA21004, which is closely related to the chemical structure . They found that this compound has antidepressant and anxiolytic effects, mediated by serotonin receptor modulation and serotonin transporter inhibition.
2. Tyrosinase and Melanin Inhibition
- Research by Raza et al. (2019) on similar N-substituted phenyl-piperazinyl butanamides highlighted their potential as tyrosinase inhibitors and melanin reducers, suggesting applications in skin depigmentation treatments.
3. Molecular Interaction Studies
- Shim et al. (2002) investigated N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a molecule structurally analogous to the compound . Their work focused on the antagonist's interaction with CB1 cannabinoid receptors, which is relevant to understanding receptor-ligand interactions.
4. Potential Antidepressant with Reduced Side Effects
- A study by Bailey et al. (1985) discussed derivatives of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which showed promise as antidepressants with minimal side effects. This research provides insight into the development of safer antidepressants.
5. Antimicrobial and Anti-Proliferative Activities
- Al-Wahaibi et al. (2021) researched 1,3,4-Oxadiazole N-Mannich bases, which showed significant antibacterial activities and anti-proliferative effects against various cancer cell lines, suggesting their potential use in antimicrobial and cancer therapies.
6. Antiviral, Antibacterial, and Antifungal Activities
- Subramanyam et al. (2013) demonstrated that diphenyl N-substituted carbamimidoyl phosphoramidate derivatives exhibit good antiviral, antibacterial, and antifungal activities, indicating their potential in treating various infections.
7. Potential in Atrial Fibrillation Treatment
- Hancox and Doggrell (2010) discussed Ranolazine, a compound structurally similar to the one , and its potential for treating atrial fibrillation, highlighting its unique mechanism of action.
8. Excited-State Conformational/Electronic Responses
- Zhang et al. (2015) studied N,N'-Disubstituted-Dihydrodibenzo[a,c]phenazines, which are chemically related, for their excited-state responses, relevant in photophysical and photochemical applications.
9. Antiallergic Activity
- Courant et al. (1993) synthesized and tested N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides for their antiallergic activity, providing insights into new treatments for allergies.
10. Potential in Imaging and Therapy
- Mey et al. (2005) worked on R116301, a compound used for imaging central neurokinin(1) receptors, indicative of its potential in diagnostic imaging and therapy.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(4-formylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-13-3-4-14(2)15(11-13)17-16(21)5-6-18-7-9-19(12-20)10-8-18/h3-4,11-12H,5-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVYRZMWBLRZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)
![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)
![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)